1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide
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Overview
Description
1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide is a complex organic compound that features a piperazine ring substituted with a decanoyloxyethyl group and a trifluoromethyl-phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Decanoyloxyethyl Group: The decanoyloxyethyl group is introduced via esterification of the piperazine with decanoic acid under acidic conditions.
Attachment of the Trifluoromethyl-Phenothiazine Moiety: The trifluoromethyl-phenothiazine moiety is attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the phenothiazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, depending on its specific application.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-(Decanoyloxy)ethyl)-4-(3-(2-chloromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide
- **1-(2-(Decanoyloxy)ethyl)-4-(3-(2-methyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide
Uniqueness
1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1, 4-Dioxide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets.
Properties
Molecular Formula |
C32H44F3N3O4S |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H44F3N3O4S/c1-2-3-4-5-6-7-8-14-31(39)42-24-23-38(41)21-19-37(40,20-22-38)18-11-17-36-27-12-9-10-13-29(27)43-30-16-15-26(25-28(30)36)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
InChI Key |
PVOXCSAOWKBGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origin of Product |
United States |
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